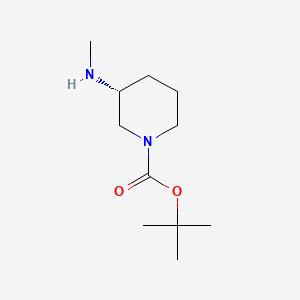

(R)-1-N-Boc-3-Methylaminopiperidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRRUOWSHGFPTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654180 | |

| Record name | tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203941-94-0 | |

| Record name | tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-1-N-Boc-3-Methylaminopiperidine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (R)-1-N-Boc-3-methylaminopiperidine. Designed for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and presents key information in a structured and accessible format.

Chemical and Physical Properties

This compound is a chiral synthetic building block widely utilized in medicinal chemistry and pharmaceutical development.[1] The presence of the Boc protecting group enhances its stability and utility as an intermediate in the synthesis of more complex molecules, particularly piperidine derivatives with diverse pharmacological activities.[1]

| Property | Value | Reference |

| IUPAC Name | tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate | [2] |

| Synonyms | (R)-1-N-Boc-3-methylamino piperidine, tert-butyl (R)-3-(methylamino)piperidine-1-carboxylate | [2] |

| CAS Number | 203941-94-0 | [3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 214.31 g/mol | [2][4] |

| Appearance | Light yellow to colorless oil | |

| Purity | ≥97% | [2] |

| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere. | |

| SMILES | CN[C@@H]1CCCN(C1)C(=O)OC(C)(C)C | [2][4] |

| InChI Key | XRRRUOWSHGFPTI-MRVPVSSYSA-N |

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reductive amination of (R)-1-N-Boc-3-aminopiperidine.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N-methylation of amines.

Materials:

-

(R)-1-N-Boc-3-aminopiperidine

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Reaction Setup: To a solution of (R)-1-N-Boc-3-aminopiperidine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add formaldehyde (1.1 eq) at room temperature with stirring.

-

Reductive Agent Addition: After stirring for 30 minutes, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.

Synthesis Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

The structure and purity of this compound are confirmed by various spectroscopic methods.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8-3.0 | m | 4H | Piperidine ring protons (CH₂) adjacent to N-Boc and CH |

| ~2.8-2.6 | m | 1H | Piperidine ring proton (CH) at C3 |

| 2.41 | s | 3H | N-CH₃ |

| ~1.9-1.3 | m | 4H | Piperidine ring protons (CH₂) at C4 and C5 |

| 1.45 | s | 9H | Boc group (-C(CH₃)₃) |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~154.8 | C=O (Boc) |

| ~79.5 | -C(CH₃)₃ (Boc) |

| ~58.0 | C3 (Piperidine) |

| ~46.5 | C2 or C6 (Piperidine) |

| ~45.0 | C2 or C6 (Piperidine) |

| ~36.0 | N-CH₃ |

| ~32.0 | C4 or C5 (Piperidine) |

| 28.4 | -C(CH₃)₃ (Boc) |

| ~24.0 | C4 or C5 (Piperidine) |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch (secondary amine) |

| ~2970-2850 | C-H stretch (aliphatic) |

| ~1680-1700 | C=O stretch (Boc carbamate) |

| ~1450 | C-H bend |

| ~1160 | C-N stretch |

Mass Spectrometry

| Ionization Mode | Observed m/z | Assignment |

| ESI+ | 215.1754 | [M+H]⁺ |

| ESI+ | 237.1573 | [M+Na]⁺ |

Safety and Handling

While specific safety data for this compound is limited, precautions for handling structurally similar aminopiperidine derivatives should be followed.

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6]

-

Precautionary Statements:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Store under an inert atmosphere.[6]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The piperidine scaffold is a common feature in many biologically active compounds, and the specific stereochemistry and functional groups of this molecule make it a valuable building block for targeting a range of receptors and enzymes. Its applications are particularly prominent in the development of therapeutics for neurological disorders.[1]

Logical Relationship Diagram

Caption: Logical relationship of the properties and utility of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-1-N-Boc-3-methylamino piperidine 97% | CAS: 203941-94-0 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. 1-Boc-3-(methylamino)piperidine, 97% | Fisher Scientific [fishersci.ca]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-N-Boc-3-Methylaminopiperidine CAS number and structure

An In-depth Technical Guide to (R)-1-N-Boc-3-Methylaminopiperidine

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the synthesis of complex drug molecules.

Chemical Identity and Structure

This compound, with the CAS number 203941-94-0 , is a piperidine derivative where the ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and the substituent at the 3-position is a methylamino group with (R)-stereochemistry.[1] The Boc protecting group enhances the compound's stability and allows for selective reactions at the secondary amine.[2]

IUPAC Name: tert-butyl (3R)-3-(methylamino)piperidine-1-carboxylate

Chemical Structure:

(Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here.)

(Note: This is a placeholder for the 2D structure. A proper chemical drawing would be inserted here.)

Physicochemical Properties

The key physicochemical properties of this compound and its related compounds are summarized in the table below. Data for the racemate or the (S)-enantiomer are included to provide a comprehensive profile.

| Property | Value | Reference |

| CAS Number | 203941-94-0 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [2] |

| Appearance | Light yellow to colorless oil/liquid | [2] |

| Purity | ≥97% | |

| Storage Conditions | 2-8°C, protect from light | [2] |

| Density (S-enantiomer) | 0.985 g/cm³ at 25°C | |

| Refractive Index (S-enantiomer) | n20/D 1.46 | |

| Solubility | Soluble in common organic solvents like Dichloromethane, Methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of its precursor, (R)-1-Boc-3-aminopiperidine, followed by N-methylation.

Synthesis of (R)-1-Boc-3-aminopiperidine (Precursor)

Several synthetic routes to the chiral precursor (R)-1-Boc-3-aminopiperidine (CAS: 188111-79-7) have been reported.[3][4] One common method involves the Hofmann rearrangement of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide.

Experimental Protocol: Hofmann Rearrangement

-

Preparation of the Reaction Mixture: In a reaction vessel cooled to 0-5°C, a solution of sodium hydroxide (1.3 g, 10 eq.) in water is prepared. To this, an aqueous solution of sodium hypochlorite (2.2 g, 1.1 eq.) is added.[5]

-

Addition of Amide: A solution of (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (0.7 g net weight) is added dropwise to the cooled hypochlorite solution, maintaining the temperature between 15-25°C.[5]

-

Reaction: The reaction mixture is stirred at 15-25°C for 16 hours.[5] The progress of the reaction is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up and Extraction: Upon completion, the aqueous layer is separated. The remaining organic phase is diluted with toluene (10 mL) and washed with saturated brine (5 mL). The aqueous layer is separated again.[5]

-

Isolation: The solvent is removed under reduced pressure to yield (R)-1-Boc-3-aminopiperidine as a yellow oil (yield: ~80%).[5]

Synthesis of this compound

The N-methylation of the primary amine precursor can be efficiently achieved via the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. This method is advantageous as it avoids the formation of quaternary ammonium salts.[6]

Experimental Protocol: Eschweiler-Clarke Methylation

-

Reaction Setup: To a round-bottom flask, add (R)-1-Boc-3-aminopiperidine (1.0 g, 1.0 eq.).

-

Addition of Reagents: Add an excess of formic acid (e.g., 3-5 eq.) and aqueous formaldehyde (e.g., 3-5 eq.). The reaction is typically performed in an aqueous solution.[6][7]

-

Heating: Heat the reaction mixture to near boiling (reflux) and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS). The reaction is irreversible due to the loss of carbon dioxide.[6]

-

Work-up: After cooling to room temperature, the reaction mixture is made basic by the careful addition of an aqueous base (e.g., NaOH or Na₂CO₃ solution) until the pH is >10.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in the synthesis of complex pharmaceutical agents.[2] Its structural motif is found in several kinase inhibitors. The related precursor, (R)-3-aminopiperidine, is a key component of dipeptidyl peptidase-IV (DPP-IV) inhibitors such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[8][9]

While this specific intermediate is not explicitly named in the synthesis of all major drugs, its structure is highly relevant to the development of Janus kinase (JAK) inhibitors. These drugs target the JAK-STAT signaling pathway, which is crucial for immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors.[10] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[11]

Mechanism of Action:

-

Ligand Binding: A cytokine binds to its specific receptor on the cell surface, leading to receptor dimerization.[12]

-

JAK Activation: The associated Janus kinases (JAKs) are brought into close proximity, allowing them to trans-phosphorylate and activate each other.[12]

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[12] The STATs are subsequently phosphorylated by the JAKs.

-

Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.[12]

-

Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immunity.[12][13]

JAK inhibitors, which can be synthesized using piperidine-based intermediates, act by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation cascade and subsequent gene expression.

JAK-STAT Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the point of action for JAK inhibitors.

Conclusion

This compound is a synthetically versatile and commercially valuable chiral intermediate. Its protected diamine structure makes it an ideal building block for introducing the piperidine scaffold into complex, biologically active molecules. Its relevance to the synthesis of kinase inhibitors underscores its importance for researchers and professionals in the field of drug discovery and development. The synthetic methods outlined in this guide provide a basis for the reliable production of this key intermediate for further chemical exploration.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-3-氨基-1-叔丁氧羰基哌啶 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 188111-79-7|(R)-1-Boc-3-Aminopiperidine|BLD Pharm [bldpharm.com]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Stability of (R)-1-N-Boc-3-Methylaminopiperidine

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. This document details experimental protocols for assessing these properties and presents a framework for data interpretation, tailored for researchers and professionals in drug development.

Introduction

This compound (CAS No: 203941-94-0) is a chiral piperidine derivative widely used as a building block in the synthesis of complex pharmaceutical compounds.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility as an intermediate in the synthesis of various bioactive molecules.[4] Understanding its solubility and stability is critical for its effective use in synthetic chemistry and for ensuring the quality and purity of final active pharmaceutical ingredients (APIs).

Chemical Structure:

Solubility Profile

Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure—a Boc-protected amine with a piperidine ring—a qualitative solubility profile can be inferred. The compound is expected to be soluble in a range of organic solvents. A systematic approach to determining its solubility is outlined below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polar nature of the Boc-protected amine and the piperidine ring allows for favorable interactions with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The compound's organic structure is compatible with these non-polar to moderately polar solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | These solvents are good at dissolving a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | The presence of the nitrogen atoms allows for hydrogen bonding with protic solvents. |

| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the molecule may limit its solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The bulky, non-polar Boc group and the hydrocarbon backbone of the piperidine ring are expected to limit water solubility.[5] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen of the methylamino group will be protonated to form a water-soluble salt.[6][7] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks acidic protons and is unlikely to react with a base to form a soluble salt. |

Experimental Protocol for Solubility Determination

A standard protocol for determining the solubility of a compound involves the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is expressed in mg/mL or µg/mL.

Stability Profile

The stability of this compound is a critical parameter, especially when it is used as an intermediate in multi-step syntheses or stored for extended periods. The primary points of potential degradation are the Boc-protecting group and the secondary amine.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Predicted Stability | Likely Degradation Products | Rationale |

| Acidic (pH 1-3) | Unstable | (R)-3-Methylaminopiperidine | The Boc group is labile under acidic conditions and will be cleaved to yield the deprotected piperidine, isobutylene, and carbon dioxide. |

| Basic (pH 10-13) | Generally Stable | - | The Boc group is stable to basic conditions. The secondary amine is also generally stable. |

| Oxidative (e.g., H₂O₂) | Potentially Unstable | N-oxide derivatives | The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[8] |

| Thermal (Heat) | Likely Stable at moderate temperatures | - | Boc-protected amines are generally thermally stable under typical storage and reaction conditions. High temperatures could lead to decomposition. |

| Photolytic (UV/Vis Light) | Likely Stable | - | The molecule does not contain significant chromophores that would absorb UV/Vis light, suggesting it should have good photostability. However, testing is recommended as per ICH guidelines.[8] |

Experimental Protocol for Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing.[8]

Objective: To identify potential degradation products and pathways for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A suitable solvent in which the compound is soluble and stable (e.g., acetonitrile, methanol)

-

Temperature-controlled chambers (oven, water bath)

-

Photostability chamber

-

HPLC or LC-MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in the chosen solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N to 1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N to 1 N NaOH. Heat at a specified temperature (e.g., 60 °C) for a set time.

-

Oxidation: Add H₂O₂ (e.g., 3-30%) to the stock solution. Keep at room temperature or heat gently.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify the major degradation products.

Long-Term Stability Testing

For long-term stability, the compound should be stored under recommended conditions and tested at regular intervals.

Table 3: Recommended Long-Term Storage and Testing Frequency

| Storage Condition | Testing Frequency |

| Recommended: 2-8 °C[2] | Initial: 0 months |

| Accelerated: 25 °C / 60% RH or 40 °C / 75% RH | Intermediate: 3, 6, 9, 12 months |

| Long-term: Annually thereafter for the proposed retest period |

RH = Relative Humidity

The parameters to be tested at each time point should include:

-

Appearance

-

Assay

-

Purity (presence of degradation products)

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Piperidine Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals. The introduction of chirality to this six-membered nitrogenous heterocycle significantly expands its chemical space and provides a powerful tool for optimizing drug properties. Chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects by enabling precise, three-dimensional interactions with biological targets.[1] This technical guide provides an in-depth overview of the strategic importance of chiral piperidine cores, key asymmetric synthetic methodologies, structure-activity relationships (SAR), and detailed experimental protocols relevant to drug discovery and development.

The Strategic Advantage of Chirality in Piperidine Scaffolds

The incorporation of stereocenters into a piperidine ring profoundly influences its biological and pharmacological properties. The rigid, chair-like conformation of the piperidine nucleus, when combined with stereochemically defined substituents, allows for a more precise and high-affinity interaction with the chiral environment of protein binding sites.[1]

The key advantages of employing chiral piperidine scaffolds in drug design include:

-

Enhanced Biological Activity and Selectivity: Enantiomers of a drug can exhibit significantly different potencies and selectivities for their intended targets. The correct stereoisomer can fit optimally into a binding pocket, maximizing desired interactions and minimizing engagement with off-targets, including antitargets like the hERG potassium channel.[1]

-

Improved Pharmacokinetic (PK) Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic placement of chiral centers can modulate properties like aqueous solubility and metabolic stability, leading to improved oral bioavailability and a more favorable PK profile.[1]

-

Reduced hERG Toxicity: The introduction of a chiral center can alter the spatial configuration of a molecule, which can help in decreasing its affinity for the hERG potassium channel, a common cause of cardiotoxicity in drug candidates.[1]

-

Modulation of Physicochemical Properties: The stereochemistry of substituents on the piperidine ring can impact a compound's lipophilicity and pKa, which are critical parameters for its overall drug-like properties.[1]

Asymmetric Synthesis of Chiral Piperidine Scaffolds

The efficient and stereocontrolled synthesis of chiral piperidines is a cornerstone of modern pharmaceutical development. Several robust strategies have been developed to access these valuable building blocks in high enantiomeric purity.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

One of the most direct and atom-economical methods for synthesizing chiral piperidines is the asymmetric hydrogenation of prochiral pyridine derivatives. This approach typically involves the use of a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine ligand. The catalyst facilitates the stereoselective addition of hydrogen to the pyridine ring, establishing the desired stereocenters.

Below is a general workflow for this process:

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine the strengths of traditional organic synthesis with the high stereoselectivity of biocatalysts. Enzymes, such as ketoreductases (KREDs) and amine oxidases, can be used to perform highly enantioselective transformations on piperidine precursors. For instance, the asymmetric reduction of a prochiral N-Boc-3-piperidone to the corresponding chiral (S)- or (R)-N-Boc-3-hydroxypiperidine can be achieved with exceptional enantiomeric excess using a suitable ketoreductase.[2][3][4]

A typical chemoenzymatic workflow is depicted below:

References

The Indispensable Role of the Boc Protecting Group in Amine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands as one of the most versatile and widely employed protecting groups for amines.[1][2] Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2] This technical guide provides an in-depth exploration of the function and application of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines, thereby preventing them from participating in undesired side reactions during a synthetic sequence.[2][3] This is achieved by converting the amine into a carbamate, which is significantly less reactive.[1][4] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc)₂O, also known as Boc anhydride.[1][2]

A key advantage of the Boc group is its orthogonality to other common amine protecting groups. It is stable under basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[1][2][5] This orthogonality is a critical feature that enables the selective deprotection of one amine in the presence of others, a cornerstone of modern synthetic strategies, particularly in peptide synthesis.[5][6]

Mechanism of Boc Protection and Deprotection

Boc Protection

The protection of an amine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O, leading to a tetrahedral intermediate.[4][7] The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which then decomposes to the stable and volatile byproducts carbon dioxide and tert-butanol.[8][9] The reaction can be performed with or without a base, though the presence of a mild base like triethylamine (TEA) or sodium bicarbonate is common to neutralize the protonated amine and accelerate the reaction.[9][10]

Diagram 1: Mechanism of N-Boc protection using Boc anhydride.

Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][11][12] The mechanism involves the protonation of the carbamate's carbonyl oxygen by the acid.[4][13] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][13] The carbamic acid is unstable and readily decarboxylates, releasing the free amine (as its corresponding salt) and carbon dioxide gas.[4][7] The evolution of CO₂ is a visual indicator that the deprotection is proceeding.[4]

Diagram 2: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is generally high, though it can be influenced by the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical conditions and reported yields for these transformations.

Table 1: N-Boc Protection of Various Primary Amines

| Amine Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzylamine | (Boc)₂O, TEA | THF | RT | 2 | >95 |

| Aniline | (Boc)₂O, DMAP | ACN | RT | 3 | ~98 |

| Glycine methyl ester | (Boc)₂O, NaHCO₃ | Dioxane/Water | RT | 4 | ~96 |

| (S)-Alanine | (Boc)₂O, NaOH | t-BuOH/Water | RT | 12 | ~90 |

| 4-Aminophenol | (Boc)₂O | Water/Acetone | RT | 0.2 | 95[14] |

This table is a compilation of representative data and yields may vary based on specific reaction conditions and scales.

Table 2: N-Boc Deprotection under Various Acidic Conditions

| Boc-Protected Amine | Acidic Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| N-Boc-benzylamine | 25% TFA/DCM | DCM | RT | 2 | Quantitative[15] |

| N-Boc-indole | 50% TFA/DCM | DCM | RT | 1 | ~98 |

| N-Boc-L-proline | 4M HCl in Dioxane | Dioxane | RT | 2 | >95 |

| N-Boc-di-n-butylamine | TsOH·H₂O | DME | 40 | 2 | 98[16] |

| N-Boc-aniline | Oxalyl Chloride, MeOH | MeOH | RT | 1-4 | up to 90[17] |

This table is a compilation of representative data and yields may vary based on specific reaction conditions and scales.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale using Boc anhydride.[10][18]

Materials:

-

Primary amine (1.0 mmol, 1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)[19]

-

Triethylamine (TEA) (1.2 mmol, 1.2 equiv) (optional, but recommended)[19]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) (5-10 mL)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen anhydrous solvent (e.g., THF, 5 mL) in a round-bottom flask.[10]

-

Add triethylamine (1.2 mmol) to the solution.[19]

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 mmol) in the same solvent (2 mL) to the reaction mixture at room temperature.[10][19]

-

Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).[19]

-

Once the reaction is complete, remove the solvent under reduced pressure.[18]

-

Redissolve the residue in an organic solvent such as ethyl acetate or DCM.[18]

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[10][18]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[1][18]

-

If necessary, purify the product by column chromatography on silica gel.[1]

Diagram 3: Experimental workflow for Boc protection of an amine.

Protocol 2: General Procedure for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of an N-Boc protected amine using TFA in DCM.[13][15]

Materials:

-

N-Boc protected amine (1.0 mmol, 1.0 equiv)

-

Anhydrous Dichloromethane (DCM) (5-10 mL)

-

Trifluoroacetic acid (TFA) (1-5 mL, typically 20-50% v/v)[13][19]

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Round-bottom flask, magnetic stirrer, separatory funnel

-

Caution: TFA is corrosive and the reaction evolves gas. Perform in a well-ventilated fume hood.[13]

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.[13]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly and carefully add trifluoroacetic acid (e.g., 5 mL for a 50% v/v solution) to the stirred solution.[13]

-

Allow the reaction to warm to room temperature and stir for 30 minutes to 3 hours. Monitor the reaction's progress by TLC.[13][19]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[19]

-

Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[13]

-

Wash the organic layer with brine.[13]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[13]

-

The resulting amine can be used as the TFA salt or after neutralization. Further purification can be performed if necessary.

Diagram 4: Experimental workflow for Boc deprotection using TFA.

Orthogonal Protection Strategies

The stability of the Boc group to basic and hydrogenolysis conditions allows for its use in orthogonal protection schemes, which are fundamental in complex syntheses like solid-phase peptide synthesis (SPPS).[5][6] For instance, an amino acid can have its α-amino group protected with the base-labile Fmoc group and a side-chain amine (like in lysine) protected with the acid-labile Boc group. This allows for the selective removal of the Fmoc group to enable peptide bond formation without affecting the Boc-protected side chain.

Diagram 5: Orthogonal relationship of Fmoc and Boc protecting groups.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the synthetic chemist.[2][5] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[2][20] A thorough understanding of its underlying mechanisms, quantitative application data, and established protocols, as outlined in this guide, is crucial for its successful and efficient implementation in the synthesis of complex, high-value molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. genscript.com [genscript.com]

A Technical Guide to the Physicochemical Properties of N-Boc-Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The N-tert-butoxycarbonyl (N-Boc) piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the synthesis of a vast array of pharmaceutical agents. The Boc protecting group offers stability and allows for controlled, sequential modification of the piperidine ring, making it an invaluable tool in the design of novel therapeutics. A thorough understanding of the physicochemical properties of N-Boc-piperidine derivatives is paramount for optimizing synthetic routes, predicting pharmacokinetic behavior, and ultimately, developing safe and effective drugs.

This technical guide provides a comprehensive overview of the core physicochemical properties of various N-Boc-piperidine derivatives, details the experimental protocols for their determination, and illustrates key logical and experimental workflows relevant to drug discovery.

Core Physicochemical Properties of N-Boc-Piperidine Derivatives

The introduction of the bulky, lipophilic Boc group and other substituents onto the piperidine ring significantly influences its physicochemical characteristics. These properties are critical for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME).

General and Physical Properties

The following table summarizes key physical and chemical properties for a selection of common N-Boc-piperidine derivatives.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| N-Boc-piperidine | 75844-69-8 | C₁₀H₁₉NO₂ | 185.26 | Clear colorless to pale yellow liquid | N/A (Liquid) |

| 4-Amino-1-Boc-piperidine | 87120-72-7 | C₁₀H₂₀N₂O₂ | 200.28 | Solid | 68-72 |

| N-Boc-4-hydroxypiperidine | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 | White to cream crystalline powder[1] | 61-65[1][2] |

| N-Boc-4-piperidinemethanol | 123855-51-6 | C₁₁H₂₁NO₃ | 215.29 | White to brown powder[3] | 78-82[3][4][5] |

| N-Boc-piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | White crystalline powder[6] | 148-153 |

| (S)-1-Boc-piperidine-3-carboxylic acid | 88495-54-9 | C₁₁H₁₉NO₄ | 229.27 | Solid | 165-169[7] |

| N-Boc-Piperidine-4-carboxylic acid methyl ester | 149771-10-4 | C₁₂H₂₁NO₄ | 243.30 | Colorless liquid | 33-37[8] |

Solubility Profile

The solubility of N-Boc-piperidine derivatives is a critical factor for reaction conditions, purification, and formulation. The presence of the non-polar Boc group generally decreases aqueous solubility compared to the parent piperidine, while increasing solubility in organic solvents.

| Derivative Name | Water Solubility | Organic Solvent Solubility |

| N-Boc-4-hydroxypiperidine | Poorly Soluble[1] | Soluble in Dichloromethane, Chloroform, Methanol, Ethanol (≥10 mg/mL), Ethyl Acetate, DMSO (≥10 mg/mL)[1] |

| N-Boc-4-piperidinemethanol | - | Soluble in Methanol[3] |

| N-Boc-piperidine-4-carboxylic acid | - | - |

Lipophilicity (LogP) and Acidity (pKa)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the acid dissociation constant (pKa) are fundamental parameters that govern a drug's ADME profile. High lipophilicity can improve membrane permeability but may also lead to poor solubility and increased metabolic clearance. The pKa determines the ionization state of a molecule at a given pH, which affects its solubility, permeability, and target binding.

Note: Experimental LogP and pKa values for many specific N-Boc-piperidine derivatives are not widely published. The values below are primarily computed predictions and should be used as estimates.

| Derivative Name | Predicted LogP (XLogP3) | Predicted pKa |

| N-Boc-piperidine | 2.0[9] | -1.28 ± 0.20[10] |

| 4-Amino-1-Boc-piperidine | 0.7 | - |

| 1-Boc-3-aminopiperidine | 0.7 | - |

| N-Boc-4-hydroxypiperidine | 0.61[2] | ~14.80 ± 0.20 (hydroxyl group)[2] |

| N-Boc-piperidine-4-carboxylic acid | 1.1 | - |

The Influence of Physicochemical Properties on Drug Development

The journey of a drug candidate from initial synthesis to a viable therapeutic is heavily influenced by its physicochemical properties. These properties are key determinants of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Understanding and optimizing these characteristics early in the drug discovery process can significantly reduce attrition rates.

Experimental Protocols

Accurate determination of physicochemical properties is essential. The following sections outline standard methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity; a sharp melting range typically signifies a high-purity compound.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry N-Boc-piperidine derivative is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) or attached to a thermometer and immersed in a heating bath (e.g., Thiele tube). The sample should be aligned with the thermometer bulb.

-

Heating: The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the entire sample has liquefied (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2.

Solubility Determination (Gravimetric Method)

This method determines the concentration of a solute in a saturated solution at a constant temperature.[1]

Methodology:

-

Preparation: Add an excess amount of the solid N-Boc-piperidine derivative to a known volume of the chosen solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Separation: Allow the undissolved solid to settle.[1]

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) into a pre-weighed container to remove any microcrystals.[1]

-

Evaporation: Completely evaporate the solvent from the filtrate using a drying oven or vacuum desiccator, ensuring the temperature is below the solute's melting point.[1]

-

Final Weighing: Cool the container and weigh it to determine the mass of the dissolved solute.

-

Calculation: Calculate the solubility based on the mass of the solute and the volume of the filtrate, typically expressed in g/100 mL or mg/mL.[1]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of ionizable groups, such as the carboxylic acid or the deprotected piperidine nitrogen.

Methodology:

-

Sample Preparation: Dissolve a precise amount of the test compound in deionized water or a suitable co-solvent to a known concentration.

-

Apparatus Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Incrementally add a standardized solution of a strong acid or base (e.g., 0.1 M NaOH or HCl) using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the functional group has been neutralized.

LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP for neutral species) or distribution coefficient (LogD for ionizable species at a specific pH).

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa.

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers, typically using HPLC with UV detection.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The N-Boc-piperidine moiety is a privileged scaffold in drug discovery, and a deep understanding of the physicochemical properties of its derivatives is fundamental to their successful application. Properties such as melting point, solubility, pKa, and LogP are not merely data points but are critical predictors of a compound's synthetic feasibility, formulation potential, and ultimate pharmacokinetic and pharmacodynamic behavior. The systematic evaluation and optimization of these parameters, guided by the robust experimental protocols detailed herein, are essential for advancing N-Boc-piperidine derivatives from promising leads to clinically successful therapeutics.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. researchgate.net [researchgate.net]

- 3. physchem.org.uk [physchem.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Lipophilicity and Blood Partitioning of Pyrrolizidine Alkaloids and Their N -Oxides In Vitro and In Silico for Toxicokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijarbs.com [ijarbs.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust Two-Step Synthesis of (R)-1-N-Boc-3-Methylaminopiperidine from (R)-3-Aminopiperidine

For Research Use Only

Abstract

This application note provides a detailed, two-step protocol for the synthesis of (R)-1-N-Boc-3-methylaminopiperidine, a key chiral intermediate in pharmaceutical development. The synthesis commences with the selective N-Boc protection of the piperidine ring nitrogen of (R)-3-aminopiperidine, followed by reductive amination of the 3-amino group to introduce the methyl substituent. This protocol is designed for high reproducibility, offering researchers a reliable method for obtaining the target compound in high yield and purity.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. The precise stereochemistry and orthogonal protection of the two nitrogen atoms are critical for its utility in multi-step synthetic campaigns. This document outlines a straightforward and efficient synthetic route starting from commercially available (R)-3-aminopiperidine, focusing on procedural clarity and data organization to aid researchers in drug discovery and process development.

Overall Synthesis Pathway

The synthesis is accomplished in two sequential steps: 1) Selective Boc-protection of the secondary amine on the piperidine ring, and 2) Reductive amination of the primary amine at the C3 position.

N-Methylation of Boc-Protected Aminopiperidine: An Experimental Protocol

[Author] - Your Name/Affiliation [Date] - December 26, 2025

Abstract

This application note provides a detailed experimental protocol for the N-methylation of Boc-protected aminopiperidine, a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. Two common and effective methods are presented: the Eschweiler-Clarke reaction and methylation using methyl iodide. The protocols include step-by-step procedures, reagent quantities, reaction conditions, purification methods, and characterization data for the resulting N-methylated product, tert-butyl methyl(piperidin-4-yl)carbamate. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and reproducible method for this transformation.

Introduction

The piperidine scaffold is a key structural motif in a vast array of pharmaceutical agents.[1] Functionalization of the piperidine ring, including N-alkylation, is a common strategy to modulate the pharmacological properties of these molecules. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask one of the amino groups in diamines like aminopiperidine, allowing for selective manipulation of the other nitrogen atom.[1] This application note details two widely used methods for the N-methylation of Boc-protected aminopiperidine, providing researchers with a choice of synthetic strategies based on available reagents and desired reaction conditions. The Eschweiler-Clarke reaction offers a mild and efficient one-pot procedure that avoids the formation of quaternary ammonium salts, while methylation with methyl iodide provides a classic and often high-yielding alternative.[2][3]

Experimental Protocols

Two primary methods for the N-methylation of Boc-protected aminopiperidine are detailed below. For the purpose of this protocol, 4-(Boc-amino)piperidine is used as the starting material.

Method 1: Eschweiler-Clarke Reaction

This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent in a reductive amination process.[2][3]

Materials:

-

4-(Boc-amino)piperidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes or DCM/methanol solvent system for chromatography

Procedure:

-

To a solution of 4-(Boc-amino)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add formaldehyde solution (2.5 eq).

-

Slowly add formic acid (2.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure tert-butyl methyl(piperidin-4-yl)carbamate.

Method 2: N-Methylation using Methyl Iodide

This classic method involves the direct alkylation of the secondary amine with methyl iodide in the presence of a base.

Materials:

-

4-(Boc-amino)piperidine

-

Methyl iodide (MeI)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N))

-

A suitable solvent (e.g., acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF))

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes or DCM/methanol solvent system for chromatography

Procedure:

-

Dissolve 4-(Boc-amino)piperidine (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (1.1-1.5 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Alternatively, if a water-soluble base was used, quench the reaction with water and extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure tert-butyl methyl(piperidin-4-yl)carbamate.

Data Presentation

The following table summarizes the typical quantitative data for the two described N-methylation methods.

| Parameter | Method 1: Eschweiler-Clarke | Method 2: Methyl Iodide |

| Starting Material | 4-(Boc-amino)piperidine | 4-(Boc-amino)piperidine |

| Reagents | Formaldehyde, Formic Acid | Methyl Iodide, Base (e.g., K₂CO₃) |

| Typical Yield | 85-95% | 70-90% |

| Reaction Time | 2-6 hours | 12-24 hours |

| Reaction Temperature | 60-80 °C | 0 °C to Room Temperature |

| Key Advantages | Avoids over-methylation, mild conditions. | High yields, well-established method. |

| Potential Drawbacks | Use of corrosive formic acid. | Potential for over-methylation to form quaternary ammonium salt, use of toxic methyl iodide. |

Characterization of N-Methyl-Boc-aminopiperidine

The final product, tert-butyl methyl(piperidin-4-yl)carbamate, can be characterized by standard analytical techniques.

-

Appearance: Colorless to pale yellow oil or a white to off-white solid.

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Molecular Weight: 214.31 g/mol

-

¹H NMR (500 MHz, CDCl₃): δ 4.05-3.95 (m, 1H), 2.85-2.75 (m, 2H), 2.70 (s, 3H), 2.65-2.55 (m, 2H), 1.80-1.70 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H).

-

¹³C NMR (126 MHz, CDCl₃): δ 155.0, 79.5, 52.5, 43.0, 34.0, 31.5, 28.4.

-

Mass Spectrometry (ESI-TOF): m/z calculated for C₁₁H₂₃N₂O₂ [M+H]⁺ 215.1754, found 215.1756.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

Caption: General experimental workflow for the N-methylation of Boc-protected aminopiperidine.

Caption: Reaction pathways for the N-methylation of Boc-protected aminopiperidine.

Conclusion

This application note provides two reliable and detailed protocols for the N-methylation of Boc-protected aminopiperidine. The Eschweiler-Clarke reaction is a highly efficient method that prevents over-methylation, while the use of methyl iodide offers a classic and straightforward alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and tolerance to reaction conditions. The provided protocols, along with the characterization data, will aid researchers in successfully performing this important transformation in their synthetic endeavors.

References

Application Notes: (R)-1-N-Boc-3-Methylaminopiperidine in Kinase Inhibitor Development

1. Introduction

(R)-1-N-Boc-3-methylaminopiperidine is a valuable chiral building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its rigid piperidine scaffold allows for precise three-dimensional orientation of substituents, which is crucial for achieving high-affinity and selective binding to the ATP-binding pocket of protein kinases. The methylamino group provides a key attachment point for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document outlines the application of this intermediate in the discovery of novel kinase inhibitors, providing exemplary data and standardized protocols.

2. Role in Kinase Inhibitor Design

The piperidine ring system is a common motif in kinase inhibitors due to its ability to establish favorable interactions within the kinase domain. The specific stereochemistry of the (R)-isomer is often critical for optimal binding. The Boc-protecting group facilitates synthesis and is typically removed in a later step to allow for further derivatization.

Exemplary Application: Development of "TargetKinase-X" Inhibitors

For the purpose of these notes, we will use a hypothetical "TargetKinase-X" to illustrate the application of this compound in a drug discovery workflow.

3. Synthetic Scheme

The following diagram illustrates a generalized synthetic route from this compound to a final, hypothetical kinase inhibitor.

Caption: Generalized synthetic pathway for a kinase inhibitor.

4. Quantitative Data Summary

The following table summarizes exemplary data for a series of hypothetical inhibitors derived from the piperidine scaffold, tested against TargetKinase-X and two off-target kinases to assess selectivity.

| Compound ID | Modification (R-Group) | TargetKinase-X IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Cell Viability EC50 (µM) |

| Comp-01 | Phenyl | 150 | 2500 | >10000 | 15.2 |

| Comp-02 | 4-Fluorophenyl | 85 | 1800 | >10000 | 10.8 |

| Comp-03 | 3-Chlorophenyl | 45 | 950 | 8500 | 5.1 |

| Comp-04 | 2-Methylphenyl | 210 | 3200 | >10000 | 22.5 |

Experimental Protocols

Protocol 1: General Procedure for Kinase Inhibition Assay (Biochemical)

This protocol describes a typical in vitro assay to determine the IC50 value of a test compound against a purified kinase.

Application Note and Protocol for the Purification of (R)-1-N-Boc-3-Methylaminopiperidine by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of (R)-1-N-Boc-3-Methylaminopiperidine using silica gel column chromatography. The described methodology is based on established principles for the purification of N-Boc protected basic compounds and is intended to serve as a comprehensive guide.

Introduction

This compound is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of novel therapeutic agents. The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs), ensuring high yield and predictable reaction outcomes. Column chromatography on silica gel is a standard and effective method for the purification of this compound, removing unreacted starting materials, byproducts, and other impurities. However, the basic nature of the secondary amine can lead to challenges such as peak tailing and poor separation on acidic silica gel. This protocol addresses these challenges by incorporating a basic additive into the mobile phase to ensure efficient and high-resolution purification.

Data Presentation

The following tables summarize the recommended parameters and expected outcomes for the purification of this compound by column chromatography.

Table 1: Recommended Materials and Reagents

| Material/Reagent | Specification | Purpose |

| Crude this compound | Post-reaction work-up | Sample to be purified |

| Silica Gel | 60-120 mesh or 230-400 mesh | Stationary Phase |

| Dichloromethane (DCM) | HPLC Grade | Mobile Phase Component |

| Methanol (MeOH) | HPLC Grade | Mobile Phase Component |

| Triethylamine (TEA) | Reagent Grade | Mobile Phase Additive |

| n-Hexane | HPLC Grade | TLC Mobile Phase |

| Ethyl Acetate (EtOAc) | HPLC Grade | TLC Mobile Phase |

| TLC Plates | Silica gel 60 F254 | Reaction Monitoring & Fraction Analysis |

| Ninhydrin Stain | Visualization of amine on TLC |

Table 2: Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard stationary phase for normal-phase chromatography. |

| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% Triethylamine (TEA) | Gradient elution provides good separation of the target compound from impurities. TEA neutralizes acidic silanol groups, preventing peak tailing of the basic amine. |

| Gradient Profile | 0% to 10% MeOH in DCM | Start with a low polarity to elute non-polar impurities, then gradually increase polarity to elute the product. |

| Sample Loading | Dry Loading or Concentrated Solution | Dry loading is preferred for samples with poor solubility in the initial mobile phase, leading to better resolution. |

| Flow Rate | Gravity-dependent or optimized for flash system | Adjusted to ensure proper separation. |

| Fraction Size | Dependent on column size | Smaller fractions around the expected elution volume of the product. |

Table 3: Expected Results

| Parameter | Expected Outcome |

| TLC Rf of Pure Product | ~0.3 - 0.5 in 10% MeOH in DCM (+1% TEA) |

| Elution Order | Non-polar impurities > this compound > Polar impurities |

| Purity (Post-Column) | >98% (as determined by HPLC or NMR) |

| Yield | 85-95% (dependent on crude purity) |

Experimental Protocol

This section provides a step-by-step methodology for the purification of this compound.

1. Preparation of the Mobile Phase

-

Prepare two solvent mixtures:

-

Solvent A: Dichloromethane (DCM) with 1% Triethylamine (TEA).

-

Solvent B: 10% Methanol (MeOH) in Dichloromethane (DCM) with 1% Triethylamine (TEA).

-

-

Ensure thorough mixing of the solvents.

2. Thin Layer Chromatography (TLC) Analysis

-

Dissolve a small amount of the crude reaction mixture in DCM.

-

Spot the solution on a silica gel TLC plate.

-

Develop the TLC plate using a solvent system of 10% MeOH in DCM with 1% TEA.

-

Visualize the spots using a UV lamp (if applicable) and then by staining with ninhydrin (will stain the secondary amine).

-

The desired product should ideally have an Rf value between 0.3 and 0.5 for optimal separation on the column. Adjust the mobile phase polarity if necessary.

3. Column Preparation

-

Select an appropriately sized glass chromatography column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in Solvent A.

-

Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.

-

Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the bed during sample and solvent addition.

-

Equilibrate the column by passing 2-3 column volumes of Solvent A through it.

4. Sample Loading

-

Dry Loading (Recommended):

-

Dissolve the crude product in a minimal amount of a volatile solvent like DCM.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

-

Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

-

Carefully add this powder to the top of the prepared column.

-

-

Wet Loading:

-

Dissolve the crude product in a minimal amount of Solvent A.

-

Carefully apply the concentrated solution to the top of the column using a pipette.

-

5. Elution and Fraction Collection

-

Begin elution with Solvent A.

-

Gradually increase the polarity of the mobile phase by slowly adding Solvent B to the solvent reservoir (gradient elution). A suggested gradient is as follows:

-

2 column volumes of 100% Solvent A.

-

2 column volumes of 90:10 Solvent A:Solvent B.

-

2 column volumes of 80:20 Solvent A:Solvent B.

-

Continue increasing the proportion of Solvent B until the product elutes.

-

-

Collect fractions in appropriately sized test tubes or flasks.

6. Fraction Analysis

-

Monitor the collected fractions by TLC using the same solvent system as in the initial analysis.

-

Spot every few fractions on a TLC plate to identify which fractions contain the pure product.

-

Combine the fractions that contain the pure product.

7. Product Isolation

-

Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound as an oil or solid.

-

Determine the yield and assess the purity of the final product using analytical techniques such as NMR and HPLC.

Mandatory Visualization

Caption: Workflow for the purification of this compound.

Large-Scale Synthesis of Enantiomerically Pure 3-Methylaminopiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure 3-methylaminopiperidine, a critical chiral intermediate in the pharmaceutical industry. The following sections outline various synthetic strategies, including asymmetric synthesis, reductive amination, and chiral resolution, complete with experimental procedures and comparative data.

Asymmetric Synthesis from Pyridine Derivatives

This approach offers a highly efficient three-step method for producing enantiomerically enriched 3-substituted piperidines, which can be adapted for the synthesis of 3-methylaminopiperidine. The core of this strategy is a rhodium-catalyzed asymmetric reductive Heck reaction that establishes the stereocenter with high enantioselectivity.[1][2]

Overall Synthetic Strategy

The synthesis involves three key stages:

-

Partial Reduction of Pyridine: Pyridine is activated and partially reduced to form a dihydropyridine intermediate.[1][2]

-

Rh-Catalyzed Asymmetric Carbometalation: A rhodium-catalyzed asymmetric reductive Heck reaction between the dihydropyridine intermediate and a suitable boronic acid derivative forges the C-C bond at the 3-position, setting the stereochemistry.[1][2]

-

Reduction and Deprotection: The resulting 3-substituted tetrahydropyridine is fully reduced, and any protecting groups are removed to yield the final product.[2]

Experimental Workflow for Asymmetric Synthesis from Pyridine

Caption: A three-step asymmetric synthesis of 3-substituted piperidines from pyridine.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [1][3]

-

To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

-

Maintain the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by adding water (50 mL).

-

Extract the mixture with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from methanol.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [1][3]

-

In a glovebox, prepare a catalyst solution by dissolving the rhodium precursor and chiral ligand in a suitable solvent (e.g., toluene).

-

Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).

-

Stir the resulting mixture at 70 °C for 20 hours.

-

Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).

-

Pass the mixture through a plug of SiO₂ and wash with an additional 20 mL of Et₂O.

-

Remove the solvents in vacuo and purify the crude product by flash chromatography.

Step 3: Reduction and Deprotection [2]

-

The 3-substituted tetrahydropyridine is subjected to palladium-on-carbon-mediated hydrogenation.

-

Subsequent carbamate deprotection using aqueous potassium hydroxide in methanol yields the final enantioenriched 3-substituted piperidine.

| Parameter | Value | Reference |

| Yield (Step 3) | 72-76% (over two steps) | [2] |

| Enantioselectivity | High (specific ee% not provided in the snippet) | [2] |

Reductive Amination for N-Methylation

This method provides a direct route to (R)-1-methylpiperidin-3-amine from a commercially available protected aminopiperidine.

Synthetic Pathway for Reductive Amination

Caption: Two-step synthesis of (R)-1-methylpiperidin-3-amine via reductive amination.

Experimental Protocol

Synthesis of (R)-1-methylpiperidin-3-amine [4]

-

Add sodium cyanoborohydride (4.51 g, 0.075 mol) in portions to a mixture of (R)-tert-butyl piperidin-3-ylcarbamate (10 g, 0.05 mol), 30% aqueous formaldehyde (7.5 mL), and methanol (75 mL) at 0 °C.

-

Stir the reaction mixture at room temperature overnight and then concentrate in vacuo.